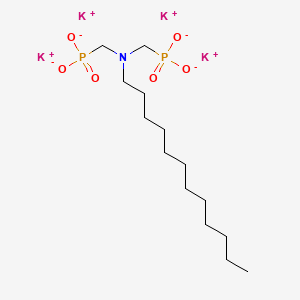![molecular formula C20H22O6 B579651 [(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol CAS No. 19342-60-0](/img/structure/B579651.png)
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is a chemical compound known for its unique structure and properties It is a derivative of D-mannitol, a sugar alcohol, and features two benzylidene groups attached to the mannitol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol typically involves the reaction of D-mannitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dibenzylidene derivative. The reaction conditions often include the use of a catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial production methods may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to benzyl alcohols.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol involves its interaction with molecular targets and pathways within biological systems. The benzylidene groups can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological effects. Additionally, its antioxidant properties may contribute to its mechanism of action by scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can be compared with other similar compounds, such as:
1,32,4-Dibenzylidene-D-sorbitol: This compound is also a dibenzylidene derivative but is based on D-sorbitol instead of D-mannitol. It shares similar properties and applications but differs in its structural backbone.
Dibenzylidene-D-glucose: Another similar compound, which is based on D-glucose. It has different reactivity and applications due to the presence of glucose instead of mannitol.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
19342-60-0 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.39 |
Nombre IUPAC |
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 |
Clave InChI |
WZACICAIHONNQP-NIJYPJQDSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Sinónimos |
2-O,4-O:3-O,5-O-Dibenzylidene-D-mannitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)








